molecular formula C5H12O4 B600147 2,4,6,8-Tetraoxanonane CAS No. 13353-03-2

2,4,6,8-Tetraoxanonane

Cat. No. B600147
CAS RN: 13353-03-2
M. Wt: 136.147
InChI Key: NYENPQBYHWPGNG-UHFFFAOYSA-N
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Description

2,4,6,8-Tetraoxanonane is a chemical compound with the molecular formula C5H12O4 . It has a molecular weight of 136.15 . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of 2,4,6,8-Tetraoxanonane includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 20 bonds. There are 8 non-H bonds, 6 rotatable bonds, and 4 ethers (aliphatic) .


Physical And Chemical Properties Analysis

2,4,6,8-Tetraoxanonane is a colorless to yellow liquid . It has a molecular weight of 136.15 . The density of 2,4,6,8-Tetraoxanonane is 1.0242 g/cm3 at 25 °C .

Scientific Research Applications

  • Chemosensor Development : A study by Bolletta et al. (1999) developed a water-soluble chemosensor system for sensing Cu2+ and Ni2+ cations. This system utilized a dioxo-tetramine ligand attached to a RuII(bipy)3 unit, capable of strong quenching of fluorescence upon metal cation coordination, making it effective for detecting these metals at very low concentrations (Bolletta et al., 1999).

  • Photocatalytic Transformations : Shang et al. (2019) highlighted the use of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in organophotocatalysis. This compound, a donor-acceptor fluorophore, has shown remarkable capabilities as a metal-free photocatalyst in various organic reactions, demonstrating the potential of similar compounds in photocatalytic applications (Shang et al., 2019).

  • Liquid-Liquid Equilibrium Studies : Research by Schmitz et al. (2016) investigated the liquid-liquid equilibrium in mixtures containing 2,4,6,8-tetraoxanonane and its relevance in solvents for carbon dioxide absorption. This study is crucial for understanding the applications of such compounds in environmental chemistry and fuel technology (Schmitz et al., 2016).

  • Antimalarial Drug Synthesis : Iskra et al. (2003) explored the synthesis of 1,2,4,5-tetraoxanes, which are potent antimalarial drugs. Their research contributed to the development of new methodologies for synthesizing these important medical compounds (Iskra et al., 2003).

  • Electrocatalytic and Sensing Properties : A study by Günay et al. (2018) on novel tetrakis 4-(hydroxymethyl)-2,6-dimethoxyphenoxyl substituted metallophthalocyanines emphasized their electrocatalytic properties for oxygen reduction and their potential in sensing volatile organic compounds (Günay et al., 2018).

  • Pollutant Formation in Material Combustion : Ortuño et al. (2014) examined the formation of brominated pollutants, including 2,4,6,8-TeBDF, during the combustion of brominated flame retardants, providing insight into environmental impacts of such materials (Ortuño et al., 2014).

Safety And Hazards

The safety information for 2,4,6,8-Tetraoxanonane indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

methoxy(methoxymethoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENPQBYHWPGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709264
Record name 2,4,6,8-Tetraoxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetraoxanonane

CAS RN

13353-03-2
Record name 2,4,6,8-Tetraoxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methane, bis(methoxymethoxy)-Trioxymethylene dimethyl etherBis(methoxymethyl)OME/DMM 3RD_CLP_2,4,6,8-Tetraoxanonane_13353-03-2_V01_20171214_TS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
31
Citations
Y Song, JQ Li, H Zhang, X Li, J Ding, X Sun, Y Lin - Fluid Phase Equilibria, 2014 - Elsevier
Isobaric vapor–liquid equilibrium (VLE) data for 1-butanol + methoxy(methoxymethoxy)methane (DMM 2 ), and 1-butanol + 2,4,6,8-tetraoxanonane (DMM 3 ) systems were measured at …
Number of citations: 10 www.sciencedirect.com
N Schmitz, A Friebel, E von Harbou, J Burger… - Fluid Phase …, 2016 - Elsevier
Poly(oxymethylene) dimethyl ethers (OME) are an interesting class of oxygenated fuel components and solvents for the absorption of carbon dioxide. The chemical structure of OME n is …
Number of citations: 44 www.sciencedirect.com
D Singh, J Safarov, T Windmann, K Mueller… - Available at SSRN … - papers.ssrn.com
Polyoxymethylene dimethyl ethers (OMEx) are frequently considered as a promissing alternative to diesel fuel. However, for the development of the respective technology, a sound …
Number of citations: 0 papers.ssrn.com
J Velíšek, J Davídek, T Davídek - The Maillard Reaction in Foods and …, 2005 - Elsevier
Glyoxal is a very reactive compound In aqueous solutions it undergoes the Cannizzaro reaction and autoxidation yielding glycolic and glyoxalic acid, respectively. It reacts with glycine …
Number of citations: 1 www.sciencedirect.com
W Shi, RL Thompson, MK Macala… - Journal of Chemical & …, 2019 - ACS Publications
CO 2 and H 2 solubilities, CO 2 /H 2 solubility selectivities, CO 2 diffusivities, and solvent viscosities in 27 commercially available physical solvents at 298 K were calculated from …
Number of citations: 9 pubs.acs.org
Q Lin, KL Tay, D Zhou, W Yang - Energy Conversion and Management, 2019 - Elsevier
With high oxygen content, Polyoxymethylene Dimethyl Ether 3 (PODE 3 ) is a potential fuel additive to reduce soot emissions. However, reaction mechanisms to describe PODE 3 …
Number of citations: 57 www.sciencedirect.com
J Velíšek, T Davídek, J Davídek - The Maillard Reaction in Foods …, 1998 - books.google.com
Glyoxal is a very reactive compound. In aqueous solutions it undergoes the Cannizzaro reaction and autoxidation yielding glycolic and glyoxalic acid, respectively. It reacts with glycine …
Number of citations: 0 books.google.com
HJ Dietrich, JV Karabinos… - Journal of Heterocyclic …, 1970 - Wiley Online Library
Contrary to the known difficulties of synthesizing dialkyl‐acetals of chloral, it was found that the latter can be quantitatively inserted into the COC bonds of cyclic, linear, substituted, or …
Number of citations: 0 onlinelibrary.wiley.com
Y Li, Q Liu, W Huang, J Yang - The Journal of Chemical Thermodynamics, 2018 - Elsevier
Carbon capture, utilization and sequestration technology is effective for carbon emissions reduction. The development of new absorbent seems to be one of the core components of …
Number of citations: 16 www.sciencedirect.com
W Shi, SP Tiwari, RL Thompson, JT Culp… - The Journal of …, 2021 - ACS Publications
A computational scheme was used to screen physical solvents for CO 2 pre-combustion capture by integrating the commercial NIST database, an in-house computational database, …
Number of citations: 9 pubs.acs.org

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